molecular formula C10H16BrFN2O B2491471 4-bromo-5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole CAS No. 1856097-28-3

4-bromo-5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Cat. No.: B2491471
CAS No.: 1856097-28-3
M. Wt: 279.153
InChI Key: TWBUETFOICZMRG-UHFFFAOYSA-N
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Description

4-Bromo-5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the fourth position, a butoxymethyl group at the fifth position, and a fluoroethyl group at the first position of the pyrazole ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the substituents. Here is a general outline of the synthetic route:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation: The butoxymethyl group can be introduced through an alkylation reaction using butyl bromide and a suitable base.

    Fluoroethylation: The fluoroethyl group can be introduced using a fluoroethylating agent such as 2-fluoroethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Addition Reactions: The double bonds in the pyrazole ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrazoles, while oxidation and reduction can lead to changes in the functional groups attached to the pyrazole ring.

Scientific Research Applications

4-Bromo-5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, butoxymethyl, and fluoroethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-5-methyl-1H-pyrazole: Lacks the butoxymethyl and fluoroethyl groups, resulting in different chemical and biological properties.

    5-(Butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole: Lacks the bromine atom, which can affect its reactivity and interactions.

    4-Bromo-1-(2-fluoroethyl)-1H-pyrazole: Lacks the butoxymethyl group, leading to differences in solubility and stability.

Uniqueness

4-Bromo-5-(butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various scientific research applications, offering advantages over similar compounds in terms of reactivity, stability, and biological activity.

Properties

IUPAC Name

4-bromo-5-(butoxymethyl)-1-(2-fluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrFN2O/c1-2-3-6-15-8-10-9(11)7-13-14(10)5-4-12/h7H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBUETFOICZMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1CCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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